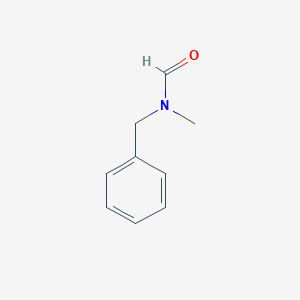

n-Benzyl-n-methylformamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(8-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVHDOLKAPAIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl N Methylformamide and Its Analogues

Direct Formylation Approaches for Amines as Precursors

Direct formylation involves the introduction of a formyl group directly onto the nitrogen atom of a precursor amine, such as N-methylbenzylamine. This can be accomplished through a variety of reagents and catalytic systems, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Utilization of Activated Formylating Reagents (e.g., 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide)

Activated formylating reagents offer a potent method for the N-formylation of a wide array of amines. One such reagent, 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, has been demonstrated to be highly effective for the chemoselective N-formylation of aromatic, aliphatic, alicyclic, and benzylic amines under microwave-assisted, metal-free conditions. thieme-connect.comresearchgate.net This method is noted for its broad substrate scope and ability to produce N-substituted formamides in good to excellent yields, ranging from 53% to 96% across various amines. thieme-connect.comresearchgate.net The protocol is also environmentally benign and can be readily scaled. thieme-connect.com

Table 1: N-Formylation of Various Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide

| Precursor Amine | Product | Yield (%) |

|---|---|---|

| Aromatic Amines | N-Arylformamides | Good to Excellent |

| Aliphatic Amines | N-Alkylformamides | Good to Excellent |

| Alicyclic Amines | N-Cycloalkylformamides | Good to Excellent |

| Benzylic Amines | N-Benzylformamides | Good to Excellent |

Data synthesized from research on microwave-assisted N-formylation protocols. thieme-connect.comresearchgate.net

Carbonylation and CO2-Based Formylation Protocols

The use of carbon dioxide (CO2) as a C1 source for N-formylation is an attractive approach due to its abundance, low cost, and non-toxic nature. rsc.orgresearchgate.net These protocols typically involve the catalytic reduction of CO2 in the presence of an amine.

Various catalytic systems have been developed for this transformation. A single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (DUT-5-CoH) has been shown to be an active heterogeneous catalyst for the N-formylation of both primary and secondary amines using CO2 and a reducing agent like H2 or phenylsilane (B129415). rsc.org This system is tolerant to a range of functional groups and can be recycled and reused multiple times without a significant loss of activity. rsc.org Similarly, in situ generated abundant-metal complexes, such as those of iron(II) and nickel(II) with 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), have been effective for the catalytic hydrogenation of CO2 to formamides at elevated temperatures and pressures. nih.gov

A catalyst composed of zinc acetate (B1210297) (Zn(OAc)2) and 1,10-phenanthroline (B135089) (phen) has also been proven effective for the N-formylation of amines with CO2 and hydrosilanes. rsc.org An equimolar reaction of N-methylaniline with phenylsilane under a CO2 atmosphere at room temperature resulted in a 92% yield of the corresponding formamide (B127407). rsc.org

Table 2: CO2-Based N-Formylation of Amines with Various Catalytic Systems

| Catalyst System | Reducing Agent | Amine Substrate | Yield (%) |

|---|---|---|---|

| DUT-5-CoH | H2 or Phenylsilane | Primary and Secondary Amines | Excellent |

| MX2/dmpe (M=Fe(II), Ni(II)) | H2 | Morpholine (B109124) | >90-98% conversion |

Data compiled from studies on catalytic N-formylation using CO2. rsc.orgnih.govrsc.org

Methanol-Mediated N-Formylation Strategies

Methanol (B129727) serves as a sustainable and readily available C1 source for the N-formylation of amines. kaist.ac.krscispace.com These reactions are typically achieved through the dehydrogenation of methanol, often catalyzed by transition metal complexes. A ruthenium-based catalyst has been utilized for the selective N-formylation of various amines with methanol, achieving moderate to excellent yields (30% to 99%). kaist.ac.krscispace.comresearchgate.net The selectivity of the reaction can be controlled by tuning the reaction conditions, such as temperature and hydrogen pressure. kaist.ac.krresearchgate.net

The reaction pathway involves the dehydrogenation of methanol to form an aldehyde, which then reacts with the amine to form a hemiaminal intermediate. acs.org Subsequent dehydrogenative oxidation of this intermediate leads to the desired formamide. acs.org Bimetallic AuPd–Fe3O4 nanoparticles have also been reported as a reusable catalyst for the oxidative N-formylation of secondary amines with methanol at room temperature, using oxygen as an external oxidant. mdpi.com

Table 3: Methanol-Mediated N-Formylation of Amines

| Catalyst | Amine Substrate | Yield (%) |

|---|---|---|

| Ruthenium-based catalyst | Various Primary Amines | 30-99% |

Data from research on selective N-formylation using methanol as a C1 source. kaist.ac.krscispace.comresearchgate.netmdpi.com

Indirect Synthetic Routes and Derivatization Pathways

Indirect methods for the synthesis of N-benzyl-N-methylformamide involve the formation of the N-benzyl-N-methylamine skeleton followed by a separate formylation step, or the use of a formylated precursor in a reaction that introduces the benzyl (B1604629) group.

Leuckart Reaction and Reductive Amination with N-Methylformamide

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, which can be adapted for the synthesis of N-substituted formamides. wikipedia.org The reaction typically employs formic acid or a derivative, such as N-methylformamide, as both the nitrogen source and the reducing agent. wikipedia.orgmdma.ch When an aldehyde or ketone is heated with N-methylformamide, a reductive amination process occurs, leading to the formation of the corresponding N-methylated amine, often as its formyl derivative. digitellinc.com Microwave-assisted Leuckart reactions in N-methylformamide have been shown to significantly enhance reaction rates, achieving excellent yields in short reaction times. researchgate.net

Reductive amination, a broader class of reactions, can also be utilized. masterorganicchemistry.com This involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.commdma.ch For instance, N-methylbenzylamine can be reacted with a carbonyl compound, and the resulting intermediate can be reduced to form a more substituted amine. mdma.ch

Friedel-Crafts Amidoalkylation via N-Acetoxymethyl-N-methylformamide

Friedel-Crafts amidoalkylation is a powerful method for forming carbon-carbon bonds by reacting an N-acyliminium ion with an electron-rich aromatic compound. nih.gov N-acyliminium ions can be generated from the oxidation of amides. nih.gov While direct use of N-acetoxymethyl-N-methylformamide is not explicitly detailed in the provided search results, the principle of Friedel-Crafts amidoalkylation suggests its potential as a precursor. The N-acetoxymethyl group can act as a leaving group, facilitating the formation of an N-benzyl-N-methyl-N-acyliminium ion, which would then undergo electrophilic aromatic substitution with a suitable arene.

Electrochemical methods have been developed for Friedel-Crafts-type amidomethylation, where the oxidation of amides generates the reactive N-acyliminium ion intermediates. nih.gov Additionally, oxidative photocatalysis using persulfate in the presence of a visible light catalyst can achieve Friedel-Crafts amidoalkylation of dialkylamides with electron-rich arenes at room temperature. nih.govfigshare.com

Synthesis of Substituted Benzyl and Methyl Formamide Derivatives

The synthesis of substituted this compound derivatives is a crucial area of research, allowing for the exploration of structure-activity relationships in various applications. The introduction of different functional groups on the benzyl ring or the variation of the N-alkyl substituent can significantly impact the compound's properties.

One common approach involves the reaction of a substituted benzyl halide with N-methylformamide. For instance, various electron-donating and electron-withdrawing groups can be introduced onto the benzyl moiety. A study on the synthesis of N-alkyl substituted benzimidazoquinazolinones demonstrated the successful reaction of various substituted benzyl bromides. While the final products were different, the initial N-alkylation step is analogous to the synthesis of substituted N-benzyl-N-methylformamides. The yields of these reactions are influenced by the nature and position of the substituents on the aromatic ring. Generally, electron-donating groups on the benzyl ring can enhance the reaction rate, while electron-withdrawing groups may require more forcing conditions to achieve comparable yields.

The following table summarizes the synthesis of various N-substituted benzimidazoquinazolinones from the corresponding substituted benzyl bromides, which serves as a relevant model for the synthesis of substituted this compound derivatives.

Table 1: Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones from Various Benzyl Bromides

| Entry | Benzyl Bromide Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylbenzyl bromide | 6j | 85 |

| 2 | 4-Methoxybenzyl bromide | 6k | 88 |

| 3 | 3,4-Dimethoxybenzyl bromide | 6l | 82 |

| 4 | 4-Fluorobenzyl bromide | 6m | 78 |

| 5 | 4-Chlorobenzyl bromide | 6n | 75 |

| 6 | 4-(Trifluoromethyl)benzyl bromide | 6q | 68 |

| 7 | 2-(Difluoromethoxy)benzyl bromide | 6s | 65 |

| 8 | 2-Bromobenzyl bromide | 6t | 72 |

This table is adapted from a study on the synthesis of N-alkyl substituted benzimidazoquinazolinones, illustrating the feasibility of reacting various substituted benzyl bromides in N-alkylation reactions. nih.gov

Catalytic Strategies and Reaction Optimization in this compound Synthesis

Catalytic methods offer significant advantages in the synthesis of this compound, including increased efficiency, milder reaction conditions, and improved selectivity. A variety of catalytic systems have been explored for the N-formylation of secondary amines like N-methylbenzylamine.

One notable example is the use of reusable bimetallic AuPd–Fe3O4 nanoparticles as a catalyst for the oxidative N-formylation of secondary amines using methanol as the formylating agent. mdpi.com This system demonstrates high efficiency and the magnetic properties of the Fe3O4 support allow for easy catalyst recovery and reuse. The study highlighted the synergistic effect of the bimetallic catalyst, which showed superior activity compared to its monometallic counterparts.

Reaction optimization is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. For the AuPd–Fe3O4 catalyzed N-formylation, a systematic investigation of these parameters revealed the optimal conditions for the synthesis of this compound and its derivatives.

The following table presents a comparison of different catalysts for the N-formylation of N-methyl-1-phenylmethanamine, demonstrating the superior performance of the bimetallic system.

Table 2: Comparison of Catalysts for the N-formylation of N-methyl-1-phenylmethanamine

| Entry | Catalyst | Yield of 2a (%) |

|---|---|---|

| 1 | Au–Fe3O4 | 51 |

| 2 | Pd–Fe3O4 | 57 |

| 3 | Au–Fe3O4 and Pd–Fe3O4 | 90 |

| 4 | AuPd–Fe3O4 | 84 |

This table showcases the enhanced catalytic activity of the bimetallic AuPd–Fe3O4 catalyst compared to monometallic catalysts and a mixture of the two. mdpi.com

Furthermore, the substrate scope of this catalytic system was explored, demonstrating its applicability to a range of substituted N-methylarylmethanamines.

Table 3: Substrate Scope for the AuPd–Fe3O4 Catalyzed N-Formylation

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-methyl-1-phenylmethanamine | 2a | 84 |

| 2 | N-methyl-1-(p-tolyl)methanamine | 2b | 85 |

| 3 | N-methyl-1-(m-tolyl)methanamine | 2c | 82 |

| 4 | N-methyl-1-(o-tolyl)methanamine | 2d | 80 |

| 5 | 1-(3,4-dimethylphenyl)-N-methylmethanamine | 2e | 83 |

| 6 | 1-(2,6-dimethylphenyl)-N-methylmethanamine | 2f | 87 |

| 7 | 1-(4-(tert-butyl)phenyl)-N-methylmethanamine | 2g | 81 |

| 8 | 1-([1,1'-biphenyl]-4-yl)-N-methylmethanamine | 2h | 79 |

| 9 | 1-(4-methoxyphenyl)-N-methylmethanamine | 2i | 88 |

| 10 | 1-(4-fluorophenyl)-N-methylmethanamine | 2j | 75 |

| 11 | 1-(4-chlorophenyl)-N-methylmethanamine | 2k | 78 |

| 12 | 1-(4-bromophenyl)-N-methylmethanamine | 2l | 76 |

| 13 | N-methyl-1-(naphthalen-2-yl)methanamine | 2m | 80 |

| 14 | N-methyl-1-(thiophen-2-yl)methanamine | 2n | 72 |

| 15 | N-methylaniline | 2p | 82 |

This table illustrates the versatility of the AuPd–Fe3O4 catalytic system for the N-formylation of various substituted secondary amines. mdpi.com

Advanced Synthetic Techniques: Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages for the preparation of this compound and its analogues, including reduced reaction times, improved yields, and enhanced safety and scalability.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher product yields compared to conventional heating methods. guidechem.com The direct and efficient heating of the reaction mixture can overcome activation barriers and promote faster conversions. The synthesis of various nitrogen-containing heterocycles, which share synthetic steps with formamide synthesis, has been shown to be significantly more efficient under microwave irradiation. For example, the synthesis of benzotriazole (B28993) derivatives showed a marked improvement in both yield and reaction time when conducted under microwave conditions compared to conventional reflux.

The following table provides a comparative overview of conventional versus microwave-assisted synthesis for a series of benzotriazole derivatives, highlighting the benefits of microwave technology.

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Benzotriazole Derivatives

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 4a | Conventional | 4 h | 72 |

| Microwave | 3 min | 83 | |

| 4b | Conventional | 5 h | 65 |

| Microwave | 3 min | 85 | |

| 4c | Conventional | 4 h | 70 |

| Microwave | 2 min | 93 | |

| 7a | Conventional | 6 h | 35 |

| Microwave | 5 min | 47 | |

| 7b | Conventional | 8 h | 45 |

| Microwave | 6 min | 83 | |

| 7c | Conventional | 5 h | 76 |

| Microwave | 4 min | 80 | |

| 8a | Conventional | 10 h | 23 |

| Microwave | 7 min | 42 | |

| 10 | Conventional | 6 h | 68 |

| Microwave | 4 min 20 s | 75 |

This table illustrates the significant reduction in reaction time and improvement in yield achieved with microwave-assisted synthesis compared to conventional heating methods for related N-substituted compounds. nih.gov

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and ease of scalability. polimi.iteuropa.eu This technology is particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients. The continuous nature of flow systems allows for the rapid optimization of reaction conditions and can lead to higher purity products. While specific examples of the flow synthesis of this compound are not extensively detailed in the readily available literature, the principles of flow chemistry are highly applicable to its production, particularly in a manufacturing setting.

Chemical Reactivity and Mechanistic Investigations of N Benzyl N Methylformamide

Fundamental Amide Reactivity Profiles

Hydrolysis Mechanisms and Kinetics of the Formamide (B127407) Moiety

The hydrolysis of amides, including N-Benzyl-N-methylformamide, is a fundamental reaction that can proceed under acidic, basic, or neutral conditions. researchgate.netresearchgate.net The stability of the amide bond is significant, with the neutral hydrolysis of formamide at 25°C having a pseudo-first-order rate constant of approximately 1.1x10⁻¹⁰ s⁻¹, corresponding to a half-life of about 200 years. researchgate.netnih.gov

Under basic conditions, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. researchgate.netresearchgate.net This intermediate then breaks down to yield a carboxylate (formate) and an amine (N-benzyl-N-methylamine).

Kinetic studies on the basic hydrolysis of this compound have been conducted to determine the reaction rates at various temperatures. The second-order rate constants (kH) provide insight into the energetics of the process.

Table 1: Second-Order Rate Constants for the Basic Hydrolysis of this compound

| Temperature (°C) | kH (M⁻¹ s⁻¹) |

|---|---|

| 99.8 | 1.80 x 10⁻³ |

| 75.3 | 4.00 x 10⁻⁴ |

| 59.8 | 1.32 x 10⁻⁴ |

Data sourced from a study on tertiary amide hydrolysis. cdnsciencepub.com

The acid-catalyzed mechanism, conversely, begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. researchgate.net Subsequent proton transfers and elimination of the amine lead to the formation of formic acid and the protonated amine. Computational studies on formamide hydrolysis suggest a two-step mechanism involving the hydration of the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer. researchgate.netnih.gov

Carbonyl-Oxygen Exchange Processes and Conformational Dynamics of Intermediates

During the hydrolysis of amides, a concurrent process of carbonyl-oxygen exchange with the solvent can occur. This phenomenon provides valuable information about the lifetime and conformational dynamics of the tetrahedral intermediate. cdnsciencepub.com For oxygen exchange to happen, the tetrahedral intermediate formed by the addition of hydroxide (or water) must undergo a conformational change, typically through rotation around the C-N bond, before collapsing back to the starting amide with the incorporated oxygen isotope. cdnsciencepub.com

The partitioning of the tetrahedral intermediate between returning to the starting material (leading to oxygen exchange) and proceeding to products (hydrolysis) is a key aspect of the reaction mechanism. The ratio of the rate of exchange (kE) to the rate of hydrolysis (kH) indicates the relative energy barriers for the breakdown of the intermediate versus its internal rotation. cdnsciencepub.com

For this compound, the rates of both basic hydrolysis and carbonyl ¹⁸O exchange have been measured. The energy barrier for the conformational change in the tetrahedral intermediate is estimated to be approximately 5.8 kcal/mol. cdnsciencepub.com

Table 2: Rate Constants for Hydrolysis and Carbonyl-Oxygen Exchange of this compound

| Temperature (°C) | kH (M⁻¹ s⁻¹) | kE (M⁻¹ s⁻¹) | kH / kE |

|---|---|---|---|

| 99.8 | 1.80 x 10⁻³ | 1.09 x 10⁻³ | 1.65 |

| 75.3 | 4.00 x 10⁻⁴ | 1.50 x 10⁻⁴ | 2.67 |

| 59.8 | 1.32 x 10⁻⁴ | 3.20 x 10⁻⁵ | 4.12 |

Data sourced from a study on tertiary amide hydrolysis and oxygen exchange. cdnsciencepub.com

The data shows that as the temperature increases, the rate of hydrolysis increases more significantly than the rate of exchange, suggesting that the energy barrier for the breakdown of the intermediate to products is higher than that for its reversion to the amide. cdnsciencepub.com

Role as a Nucleophile and Electrophile in Organic Transformations

The reactivity of this compound can be understood by considering its nucleophilic and electrophilic characteristics. A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com

Electrophilic Character: The most significant electrophilic site in this compound is the carbonyl carbon. Due to the electronegativity of the oxygen atom, the carbonyl group is polarized, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. This electrophilicity is the basis for the hydrolysis reactions discussed previously, where the hydroxide ion or water acts as the nucleophile. researchgate.netmasterorganicchemistry.com

Nucleophilic Character: The lone pairs of electrons on the carbonyl oxygen and the nitrogen atom give this compound its nucleophilic (or Lewis base) character. masterorganicchemistry.com The carbonyl oxygen can be protonated under acidic conditions, which is the initial step in acid-catalyzed hydrolysis. researchgate.net While the nitrogen lone pair is involved in resonance with the carbonyl group, which reduces its basicity and nucleophilicity compared to an amine, it can still participate in reactions. For instance, lithiation of related N-benzyl amides can occur at the benzylic position, creating a carbanion that is a potent nucleophile for subsequent reactions with electrophiles. mdpi.com

Participation in Subsequent Derivatization Reactions (e.g., Isocyanide Formation)

This compound can serve as a precursor in various derivatization reactions, which are used to modify its chemical structure and properties.

A prominent derivatization is the dehydration of the formamide group to yield an isocyanide (or isonitrile). This transformation is a standard method for synthesizing isocyanides, which are valuable intermediates in organic synthesis, particularly in multicomponent reactions. d-nb.infoorganic-chemistry.org The dehydration can be achieved using various reagents, such as phosphorus oxychloride in the presence of a base like triethylamine, or a combination of triphenylphosphine (B44618) and iodine. d-nb.infonih.gov These methods are generally efficient and proceed under mild conditions. d-nb.info

The reaction involves the conversion of the formamide into a better leaving group, followed by elimination to form the isocyanide functional group. For example, with phosphorus oxychloride, a reactive phosphoryl intermediate is formed, which is then eliminated.

Other derivatization reactions include:

Alkylation: While the nitrogen is part of an amide, derivatization at other positions is possible. For example, related N,N-disubstituted ethanolamines can be derivatized by benzylation of the hydroxyl group using benzyl (B1604629) bromide. osti.gov

Enzymatic Reactions: The enzyme N-substituted formamide deformylase, which normally catalyzes the hydrolysis of N-benzylformamide, can also catalyze the reverse reaction to synthesize the amide from benzylamine (B48309) and formate. nih.govnih.gov This enzyme has been shown to accept other short-chain carboxylic acids, allowing for the synthesis of N-benzylacetamide and N-benzylpropionamide from benzylamine, demonstrating a potential route for derivatization. nih.govnih.gov

Intermolecular Interactions and Hydrogen Bonding Behavior in Solution

As a tertiary amide, this compound lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen possesses lone pairs of electrons and can function as a potent hydrogen bond acceptor. arxiv.org

In protic solvents like water or alcohols, the carbonyl oxygen of this compound can form hydrogen bonds with the solvent's hydroxyl protons. This interaction is crucial for its solubility in such solvents and influences its chemical reactivity. For example, in the mechanism of hydrolysis, solvent water molecules are not just reactants but also form a hydrogen-bonding network that helps to stabilize transition states and intermediates. nih.gov

Studies on the simpler analogue, N-methylformamide (NMF), which exists as a mixture of cis and trans conformers, provide insight into the hydrogen bonding capabilities of formamides. In liquid NMF, extensive hydrogen-bonding networks are formed where the N-H group of one molecule interacts with the C=O group of another. arxiv.orgresearchgate.net While this compound cannot form these self-associated chains via N-H---O=C bonds, its carbonyl oxygen remains a key site for interaction with other hydrogen bond donors present in a solution. The presence of the bulky benzyl and methyl groups on the nitrogen atom will sterically influence the accessibility of the carbonyl oxygen for hydrogen bonding.

Advanced Spectroscopic and Structural Elucidation of N Benzyl N Methylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of N-Benzyl-N-methylformamide, revealing not only its static structure but also its dynamic nature in solution. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of two distinct rotational isomers (rotamers), typically designated as E and Z. This phenomenon results in the doubling of certain NMR signals at room temperature.

The ¹H and ¹³C NMR spectra of this compound are characterized by the presence of two sets of signals corresponding to the two rotamers, which are in equilibrium at room temperature. The relative intensity of these signals indicates the population ratio of the conformers.

The ¹H NMR spectrum exhibits distinct signals for each proton environment. The formyl proton (CHO) appears as two separate singlets in the downfield region. Similarly, the N-methyl (N-CH₃) and benzylic (N-CH₂) protons also show two distinct singlets for each group. The aromatic protons of the benzyl (B1604629) group typically appear as a complex multiplet.

In the ¹³C NMR spectrum, separate resonances are observed for the carbonyl carbon, the N-methyl carbon, the benzylic carbon, and the aromatic carbons for both the E and Z isomers. The chemical shifts are influenced by the orientation of the substituents relative to the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Rotamers

| Proton Assignment | Typical Chemical Shift (δ ppm) for Rotamer 1 | Typical Chemical Shift (δ ppm) for Rotamer 2 | Multiplicity |

|---|---|---|---|

| Formyl H (CHO) | ~8.1-8.3 | ~8.0-8.2 | Singlet |

| Aromatic H (C₆H₅) | ~7.2-7.4 | Multiplet | |

| Benzylic H (N-CH₂) | ~4.5 | ~4.4 | Singlet |

| N-Methyl H (N-CH₃) | ~2.9 | ~2.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Rotamers

| Carbon Assignment | Typical Chemical Shift (δ ppm) for Rotamer 1 | Typical Chemical Shift (δ ppm) for Rotamer 2 |

|---|---|---|

| Carbonyl C (C=O) | ~162-163 | ~161-162 |

| Aromatic C (ipso) | ~135-137 | |

| Aromatic C (ortho, meta, para) | ~127-129 | |

| Benzylic C (N-CH₂) | ~52-54 | ~46-48 |

| N-Methyl C (N-CH₃) | ~35-37 | ~30-32 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the proton and carbon signals, especially given the presence of rotamers. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations among the aromatic protons of the phenyl ring, helping to assign their specific positions (ortho, meta, para).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is crucial for definitively linking the proton signals of the N-methyl and N-benzyl groups to their corresponding carbon signals for each rotamer.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Structural Information Provided |

|---|---|---|

| COSY | Aromatic Protons ↔ Aromatic Protons | Confirms connectivity within the phenyl ring. |

| HMQC/HSQC | N-CH₃ Protons ↔ N-CH₃ Carbon | Assigns directly attached proton-carbon pairs for each rotamer. |

| N-CH₂ Protons ↔ N-CH₂ Carbon | ||

| Aromatic Protons ↔ Aromatic Carbons | ||

| HMBC | Formyl Proton ↔ N-CH₃ and N-CH₂ Carbons | Confirms the connectivity of the formyl, methyl, and benzyl groups around the amide nitrogen. Establishes the link between the benzyl group and the phenyl ring. |

| N-CH₃ Protons ↔ Carbonyl Carbon | ||

| N-CH₂ Protons ↔ Carbonyl and ipso-Aromatic Carbons |

The presence of rotamers in this compound can be studied using dynamic NMR (DNMR) spectroscopy. montana.edu By recording NMR spectra at various temperatures, the kinetics of the rotational process around the C-N amide bond can be investigated. nih.govnih.gov

At low temperatures, the rate of interconversion between the E and Z rotamers is slow on the NMR timescale, and separate signals are observed for each conformer. As the temperature is increased, the rate of rotation increases. This causes the distinct signals for the two rotamers to broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature (Tc). youtube.com

By analyzing the line shape changes and the coalescence temperature, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. For tertiary amides, this barrier is typically in the range of 15-23 kcal/mol. scielo.br For the closely related N-methyl-N-benzhydrylformamide, the rotational barrier has been experimentally determined to be approximately 19.5 kcal/mol, a value that would be comparable for this compound. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecule's mass and its fragmentation pathways upon ionization. For this compound (C₉H₁₁NO), the expected molecular weight is 149.19 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 149.

The fragmentation pattern is highly predictable. The most prominent fragmentation pathway for N-benzyl amides and amines is the cleavage of the C-N bond alpha to the nitrogen atom, leading to the formation of a stable benzyl or tropylium (B1234903) cation. fiveable.melibretexts.org

Key expected fragments include:

m/z 91: This is the base peak or a very intense peak, corresponding to the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzyl group and subsequent rearrangement. Its high stability accounts for its abundance.

m/z 120: This fragment can arise from the loss of an ethyl group or rearrangement. For the similar compound N-Methyl-N-(m-tolyl)formamide, a fragment at m/z 120 is observed. umich.edu

m/z 58: Corresponding to the [CH₃N=CH₂]⁺ ion from cleavage of the benzyl C-N bond.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Tropylium ion, often the base peak. Formed by benzylic cleavage. |

| 58 | [C₃H₆N]⁺ | Fragment from cleavage of the N-CH₂Ph bond. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biointerfaceresearch.com For this compound, the most significant absorption band in the IR spectrum is the amide I band, which corresponds to the C=O stretching vibration. This band is typically strong and appears in the region of 1650-1680 cm⁻¹. Other characteristic vibrations include C-H stretching for the aromatic and aliphatic groups, and C-N stretching.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3030-3100 | C-H Stretch | Aromatic (Phenyl Ring) |

| 2850-2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1650-1680 | C=O Stretch (Amide I Band) | Formamide (B127407) |

| 1450-1495 | C=C Stretch | Aromatic Ring |

| 1350-1400 | C-N Stretch | Tertiary Amide |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

Should a suitable crystal of this compound or a derivative be obtained, X-ray diffraction analysis would yield exact data on:

Bond Lengths and Angles: Providing definitive values for the C=O, C-N, and other bonds within the molecule.

Conformation: Revealing the preferred rotamer (E or Z) in the solid state and the specific torsion angles that define the molecule's shape, such as the orientation of the benzyl group relative to the amide plane.

Intermolecular Interactions: Elucidating how molecules pack in the crystal lattice, identifying any hydrogen bonding or π-stacking interactions that stabilize the structure. This information is crucial for understanding the physical properties of the compound in its solid form. researchgate.neteurjchem.com

Computational and Theoretical Investigations of N Benzyl N Methylformamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are employed to model the molecule's behavior with high accuracy.

The electronic structure of a molecule governs its reactivity. Theoretical calculations can determine various electronic descriptors that predict how N-Benzyl-N-methylformamide will behave in chemical reactions. hakon-art.com Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org

The HOMO energy corresponds to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. asrjetsjournal.orgnih.gov For amides, the oxygen atom typically shows the most negative potential (red), indicating a prime site for electrophilic interaction, while regions around the N-H or C-H bonds are generally more positive (blue). nih.gov

Global reactivity descriptors calculated from HOMO and LUMO energies quantify the molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy stabilization when a molecule acquires electrons. |

This compound is a conformationally flexible molecule due to the presence of several rotatable single bonds. mdpi.com Computational methods are used to find the most stable three-dimensional arrangements (conformers) of the molecule. Geometry optimization calculations, typically using DFT or MP2 methods, locate the minimum energy structures on the potential energy surface. mdpi.comscielo.br

For tertiary amides, a key conformational feature is the rotational equilibrium around the C-N amide bond, leading to cis (E) and trans (Z) isomers. researchgate.net DFT calculations, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict the relative energies of these conformers. scielo.brresearchgate.net For a related molecule, N-benzhydryl-N-methylformamide, DFT calculations (M06-2X/6-311+G*) identified a syn-arrangement of the carbonyl and benzhydryl groups as the lowest energy conformation. mdpi.com Similar calculations for this compound would involve relaxed scans of the key dihedral angles (e.g., O=C-N-CH₂) to map the potential energy surface and identify stable conformers and the energy barriers separating them. mdpi.com

| Computational Method | Purpose | Typical Basis Set |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Geometry optimization, energy calculations, electronic properties. | 6-31G*, 6-311+G, aug-cc-pVTZ |

| Møller–Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, includes electron correlation. | 6-311+G, cc-pVTZ |

| Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on molecular properties. | N/A (used in conjunction with DFT or other methods) |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental data. nih.gov For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly valuable. scielo.br The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. asrjetsjournal.org

Calculated chemical shifts for different stable conformers can be averaged based on their predicted Boltzmann population at a given temperature to yield a theoretical spectrum. scielo.br Comparing these predicted spectra with experimental ones helps to confirm the presence and relative abundance of different conformers in solution. researchgate.net Similarly, theoretical calculations can predict vibrational frequencies (IR and Raman spectra). researchgate.net A comparison between calculated and experimental frequencies often requires the use of a scaling factor to account for systematic errors in the computational method and the neglect of anharmonicity.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govpreprints.org MD simulations model the movements of atoms in this compound and surrounding solvent molecules by solving Newton's equations of motion.

These simulations are invaluable for understanding how solvents influence the conformational landscape of the molecule. researchgate.net By simulating the system for nanoseconds or longer, MD can reveal the timescales of conformational transitions, such as the rotation around the amide bond. nih.gov Furthermore, MD simulations provide a detailed picture of the solvation shell around the molecule, showing the specific arrangement and orientation of solvent molecules and their interactions with different parts of the this compound structure. This is crucial for understanding solubility and the role of the solvent in chemical reactions. researchgate.net

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can be used to model entire reaction mechanisms, identifying the structures of transition states and calculating activation energies. rsc.org A key reaction involving molecules with a benzyl (B1604629) group is lateral lithiation, where a strong base removes a proton from the benzylic (CH₂) position. researchgate.net

Theoretical studies on the lithiation of this compound would involve mapping the potential energy surface for the approach of a lithiating agent (e.g., n-butyllithium) to the molecule. These calculations would aim to:

Identify the Transition State: Determine the geometry and energy of the transition state for the proton abstraction step.

Investigate Stereochemistry: Analyze the factors that control the stereochemical outcome of the reaction, especially if subsequent reactions with electrophiles are considered.

Role of Solvent/Aggregates: Model the influence of coordinating solvents (like THF) or the aggregation state of the organolithium reagent on the reaction pathway and activation energy.

Calculations at the CCSD(T) or MP2 level of theory, combined with DFT, are often necessary to accurately describe the energies of the species involved in such organometallic reactions. rsc.org

Intermolecular Interaction Modeling

The interactions between this compound and solvent molecules are critical to its behavior in solution. Computational modeling can quantify these interactions, with a particular focus on hydrogen bonding. nih.gov Although this compound is a tertiary amide and cannot act as a hydrogen bond donor, its carbonyl oxygen is a strong hydrogen bond acceptor. sciepub.com

Simulations and quantum chemical calculations can model the hydrogen bonds formed between the carbonyl oxygen and protic solvent molecules like water or alcohols. arxiv.orgresearchgate.net These studies can determine:

Interaction Energies: The strength of the hydrogen bonds formed.

Geometric Parameters: The optimal distances and angles for these interactions. researchgate.net

Cooperative Effects: How the formation of one hydrogen bond influences the strength of others in the local solvation environment. nih.gov

By analyzing radial distribution functions from MD simulations, it is possible to determine the average number and arrangement of solvent molecules in the first solvation shell, providing a detailed structural map of the solute-solvent interactions. researchgate.netarxiv.org

Advanced Analytical Methodologies for N Benzyl N Methylformamide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of n-Benzyl-n-methylformamide, providing the necessary resolution to separate it from impurities and matrix components. The development and validation of these methods are critical for ensuring reliable and accurate results.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The development of a GC method involves the systematic optimization of several key parameters to achieve the desired separation.

Method Development: The initial step in method development is the selection of an appropriate capillary column. A non-polar or mid-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is often a suitable starting point for separating aromatic compounds. osti.govmdpi.com Key parameters to optimize include:

Injector Temperature: This should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A typical starting point is 250°C. osti.gov

Oven Temperature Program: A temperature gradient is generally employed to ensure good separation of compounds with different boiling points. A representative program might start at a lower temperature (e.g., 40-80°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 8-15°C/min) to a final temperature (e.g., 300-350°C) where it is held to elute all components. osti.govscielo.br

Carrier Gas Flow Rate: Helium is a common carrier gas, with a flow rate optimized for the column dimensions to ensure high efficiency. A typical flow rate is around 0.8-1.0 mL/min. osti.gov

Injection Mode: Split/splitless injection is commonly used. A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is preferred for trace analysis to maximize sensitivity. scielo.br

Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose. Validation parameters include:

Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. mdpi.com

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (%RSD).

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies in a spiked matrix. mdpi.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 1: Example GC Parameters for Analysis of N-Substituted Amides

| Parameter | Condition |

|---|---|

| Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) osti.gov |

| Carrier Gas | Helium at 0.8 mL/min osti.gov |

| Injector | 250°C, Split/Splitless osti.gov |

| Oven Program | 40°C (3 min), then 8°C/min to 300°C (3 min) osti.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for purity assessment and quantification in non-volatile samples or when thermal degradation is a concern.

Method Development: Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds with the polarity of this compound.

Column Selection: C8 or C18 columns are widely used. For instance, a Phenomenex Luna C8 or a Zorbax C8 column can provide good retention and peak shape. nih.govscirp.org

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (e.g., water or a buffer) is used. scirp.orgsielc.com The composition is optimized either isocratically or through a gradient to achieve the desired separation. For mass spectrometry compatibility, volatile additives like formic acid can be used instead of non-volatile acids like phosphoric acid. sielc.com

Detection: UV detection is common, with the wavelength selected at an absorbance maximum for the analyte to ensure high sensitivity. scirp.org

Flow Rate and Temperature: A typical flow rate is 1.0-1.5 mL/min, and the column is often maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times. scirp.org

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area response versus the concentration of standard solutions. nih.gov The method's validation would include linearity over the expected concentration range, precision, accuracy, and LOD/LOQ determination, similar to GC method validation. researchgate.netaustinpublishinggroup.com

Table 2: Example RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C8 or C18, 150 x 4.6 mm, 3-5 µm particle size scirp.org |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) researchgate.net |

| Flow Rate | 1.5 mL/min scirp.org |

| Column Temp. | 35°C scirp.org |

| Detector | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) scirp.org |

| Injection Vol. | 10 µL scirp.org |

While this compound itself is not chiral, its analogues or derivatives may contain stereogenic centers, making enantiomeric purity a critical quality attribute. Chiral chromatography is the primary method for separating enantiomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Types of CSPs: A wide variety of CSPs are available, including polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H), protein-based phases, and cyclodextrin-based columns (e.g., Astec CYCLOBOND). sigmaaldrich.comresearchgate.net

Mobile Phase Modes: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.com The choice of mobile phase is crucial and often requires extensive screening to find the optimal conditions for a given pair of enantiomers. For example, non-aqueous solvents like N-methylformamide have been used as a background electrolyte in capillary electrophoresis for chiral separations. researchgate.net The selection of the CSP and mobile phase depends heavily on the specific molecular structure of the chiral analogue.

Hyphenated Techniques for Identification and Quantification (GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, provide definitive identification and highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. scielo.br As the separated components elute from the GC column, they enter the MS ion source, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of fragment ions, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of a wide range of compounds, including those not suitable for GC. nih.gov For this compound, an LC system is coupled to an MS detector via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). waters.com

Ionization: ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, providing molecular weight information. lcms.cz

Mobile Phase: The mobile phase must be compatible with the MS detector, meaning it should be volatile. Buffers like ammonium (B1175870) acetate (B1210297) or additives like formic acid are commonly used. rsc.org

Detection: Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, allows for highly selective and sensitive quantification using multiple reaction monitoring (MRM). nih.govlcms.cz In this mode, a specific parent ion is selected, fragmented, and a specific product ion is monitored, significantly reducing background noise and improving detection limits.

Development of Specific Spectrophotometric and Electrochemical Assays

While chromatography is the dominant analytical approach, specific spectrophotometric and electrochemical assays can be developed for rapid screening or specific applications.

Spectrophotometric Assays: UV-Visible spectrophotometry can be used for the quantitative analysis of this compound if it is the primary chromophore in a simple matrix. The method is based on Beer-Lambert's law. A calibration curve of absorbance versus concentration is prepared using standards. While lacking the specificity of chromatographic methods, it can be a rapid and cost-effective tool for quality control. Studies have utilized UV-Vis spectroscopy to monitor interactions involving formamides by observing shifts in absorption spectra. rsc.org

Electrochemical Assays: Electrochemical methods offer high sensitivity and the potential for miniaturization into portable sensors. scilit.com An assay for this compound could be developed based on its oxidation or reduction at the surface of a modified electrode.

Methodology: Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be used to characterize the electrochemical behavior of the compound and optimize parameters such as pH and supporting electrolyte. mdpi.com

Sensor Development: The working electrode (e.g., glassy carbon) could be modified with nanomaterials or specific catalysts to enhance the electrochemical signal and improve selectivity and sensitivity. mdpi.comresearchgate.net The current response would be proportional to the concentration of this compound, allowing for quantification with detection limits potentially reaching the nanomolar level. mdpi.com

Applications of N Benzyl N Methylformamide in Contemporary Chemical Research

Role as a Versatile Solvent in Organic Reactions and Industrial Processes

While polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methylformamide (NMF) are widely utilized in industry and research for their ability to dissolve a wide range of polar and nonpolar compounds, the specific application of N-Benzyl-N-methylformamide as a versatile solvent is not extensively documented in current chemical literature. wikipedia.orgepchems.comroyal-chem.com The physicochemical properties of a solvent, such as its dielectric constant, dipole moment, and boiling point, dictate its suitability for specific reactions. Although this compound possesses structural similarities to common formamide (B127407) solvents, detailed studies characterizing its solvation behavior and broad applicability in diverse reaction media are not prominent.

Utilization as a Building Block and Precursor in Complex Organic Synthesis

This compound serves as a valuable building block in the construction of complex organic molecules, particularly heterocyclic scaffolds. Its utility stems from its ability to act as a source of a one-carbon (C1) unit or to be incorporated more fully into a target structure.

Research has established the use of N-substituted formamides as effective C1 sources for the synthesis of benzimidazole (B57391) derivatives. organic-chemistry.orgvinhuni.edu.vn In a zinc-catalyzed cyclization reaction with o-phenylenediamines, these formamides provide the necessary methine bridge to form the imidazole (B134444) ring. organic-chemistry.orgresearchgate.net This method is noted for its efficiency and tolerance of various functional groups on the diamine substrate. organic-chemistry.org As a member of this class, this compound can participate in this transformation. The reaction proceeds under mild, solvent-free conditions, offering an environmentally conscious route to these pharmaceutically important scaffolds. organic-chemistry.org

| Reactant 1 (o-phenylenediamine) | Reactant 2 (C1 Source) | Catalyst | Conditions | Product | Yield |

| Benzene-1,2-diamine | N,N-Dimethylformamide (DMF) | Zn(OAc)₂·2H₂O | 120 °C, 18 h, solventless | 1H-Benzimidazole | 93% |

| 4-Methylbenzene-1,2-diamine | N,N-Dimethylformamide (DMF) | Zn(OAc)₂·2H₂O | 120 °C, 18 h, solventless | 5-Methyl-1H-benzimidazole | 95% |

| 4-Chlorobenzene-1,2-diamine | N,N-Dimethylformamide (DMF) | Zn(OAc)₂·2H₂O | 120 °C, 18 h, solventless | 5-Chloro-1H-benzimidazole | 91% |

This table showcases typical yields for the zinc-catalyzed synthesis of benzimidazoles using an N-substituted formamide (DMF) as the C1 source, a reaction pathway applicable to this compound. organic-chemistry.orgresearchgate.net

In the synthesis of oxadiazoles, another important class of heterocyclic compounds, formamides are often employed, though typically as a solvent rather than a direct building block. For instance, the final cyclization or substitution steps in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide (B32628) are conducted in N,N-dimethylformamide (DMF). nih.govresearchgate.net

The synthesis of methylammonium (B1206745) (MA) lead halide perovskites (MAPbX₃), materials of significant interest for optoelectronic applications, often utilizes N-methylformamide (NMF) as a source of the methylammonium cation. nih.govnih.gov This process occurs through either acid-catalyzed hydrolysis or a transamidation reaction with an alkylamine. nih.govsemanticscholar.orgnanoge.org This method presents a significant advantage by avoiding the separate synthesis and purification of methylammonium salts, using less toxic and less expensive chemicals. nih.govnih.govacs.org

Currently, the scientific literature extensively details this role for N-methylformamide, but it does not describe a similar direct application for this compound. The established mechanisms are specific to the hydrolysis and transamidation of the N-methylformamide core to release the essential methylammonium ion. nih.gov

Integration into Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of ligands that can bind to metal centers, thereby modifying the metal's reactivity and properties for applications in catalysis and materials science. uni-wuerzburg.de While simple amides and their derivatives can coordinate with metal ions, the specific use of this compound in ligand design is not a prominent theme in the reviewed literature. For comparison, the parent compound N-methylformamide serves as a laboratory precursor to methyl isocyanide, a well-known ligand in coordination chemistry. wikipedia.org However, dedicated research on the integration of the intact this compound molecule as a primary ligand or as a synthetic building block for more complex ligands is not widely reported. nih.govjacsdirectory.com

Potential Applications in Polymer Chemistry and Materials Science (e.g., as additives, monomers)

While this compound is not commonly cited as a primary monomer or additive in polymer science, its structural components are relevant to established polymer chemistry. For example, formamide-containing polymers are of interest, and monomers such as N-vinylformamide are used to create polymers with specific properties. elsevierpure.com Furthermore, reactions involving benzyl (B1604629) groups are common in polymer modification; for instance, N,N-dimethylformamide has been studied as a reagent in the amination of poly(vinylbenzyl chloride). researchgate.net Given its structure, it is plausible that this compound could be explored as a specialty monomer or as a modifying agent to introduce specific functionalities into a polymer backbone, but this remains an area for future investigation.

Structure Reactivity Relationships and Analogues of N Benzyl N Methylformamide

Synthesis and Academic Investigation of Substituted N-Benzyl-N-methylformamide Derivatives

The synthesis of this compound and its substituted derivatives has been a subject of academic investigation, exploring various synthetic methodologies. One notable method is a microwave-assisted, metal-free, and chemoselective N-formylation of amines. This process utilizes 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as the formylating agent. For the synthesis of this compound itself, this method has demonstrated a high yield of 93%. thieme-connect.com The reaction is performed under nitrogen atmosphere in oven-dried glass apparatus, with reaction progress monitored by thin-layer chromatography (TLC). thieme-connect.com

In addition to chemical synthesis, enzymatic routes have also been explored. Researchers have discovered that N-substituted formamide (B127407) deformylase can catalyze the reverse reaction of hydrolysis, leading to the synthesis of N-benzylformamide (NBFA) from benzylamine (B48309) and formate. nih.gov This enzymatic synthesis proceeds in the presence of high substrate concentrations. nih.gov Further investigation into the substrate specificity of this enzyme revealed that it could also utilize acetate (B1210297) and propionate (B1217596) as acid substrates, enabling the synthesis of N-benzylacetamide and N-benzylpropionamide, respectively. nih.gov

The academic investigation of these compounds often involves their characterization using various analytical techniques. For instance, this compound has been characterized by 1H NMR and 13C NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm its structure and purity. thieme-connect.com The presence of cis-trans rotamers is a characteristic feature observed in the NMR spectra of this compound due to the partial double bond character of the amide bond. thieme-connect.com

Below is a table summarizing the synthesis of this compound and a related derivative as described in the literature.

| Compound | Synthetic Method | Reagents | Yield | Reference |

|---|---|---|---|---|

| This compound | Microwave-assisted N-formylation | N-methylbenzylamine, 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide | 93% | thieme-connect.com |

| N-(4-Methylbenzyl)formamide | Microwave-assisted N-formylation | 4-Methylbenzylamine, 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide | 96% | thieme-connect.com |

| N-benzylformamide | Enzymatic (reverse reaction of N-substituted formamide deformylase) | Benzylamine, Formate | Not specified | nih.gov |

Elucidation of Structure-Reactivity and Structure-Property Relationships within the Class

The exploration of structure-reactivity relationships (SRR) and structure-property relationships (SPR) for this compound and its analogues provides valuable insights into how molecular structure influences chemical behavior and physical characteristics. While direct and extensive studies on this compound itself are limited, principles can be drawn from related N-substituted benzylamine and benzamide (B126) derivatives.

The reactivity of N-containing naphthol analogues in the presence of N-benzylmethylamine has been investigated. For instance, the reaction of 6-hydroxyquinoline (B46185) and 1-naphthaldehyde (B104281) with N-benzylmethylamine resulted in the formation of a diol, a stabilized water adduct of an ortho-quinone methide. mdpi.com This outcome is attributed to the basicity of the bulky N-benzylmethylamine, which generates a higher concentration of hydroxide (B78521) ions. mdpi.com When a less basic and more nucleophilic amine like morpholine (B109124) was used, the classical Mannich base was the sole product. mdpi.com This highlights the significant role of the amine's basicity and nucleophilicity, properties influenced by the N-benzyl and N-methyl groups, in directing the reaction pathway.

For N-substituted benzamide derivatives, preliminary structure-activity relationship (SAR) studies have indicated that substituents on the phenyl ring and the nature of the amide group are critical for biological activity. nih.govresearchgate.net For instance, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was found to significantly decrease the anti-proliferative activity of certain N-substituted benzamides. nih.gov While these are not formamides, the findings underscore the sensitivity of the molecule's activity to substitutions on the aromatic ring, a principle that likely extends to this compound derivatives.

The table below summarizes some of the observed structure-reactivity and structure-property relationships for compounds related to this compound.

| Compound Class | Structural Feature | Observed Effect | Reference |

|---|---|---|---|

| N-containing Naphthol Analogues | Use of N-benzylmethylamine as a bulky, basic amine | Favors formation of an ortho-quinone methide hydrate (B1144303) over a classical Mannich base | mdpi.com |

| N-benzyl Phenethylamines | N-benzyl substitution | Increases binding affinity and functional activity at 5-HT2A/2C receptors | nih.gov |

| N-substituted Benzamides | Chlorine or nitro-group on the benzene ring | Decreases anti-proliferative activity | nih.gov |

Stereochemical Aspects and Chiral Derivatization

The stereochemistry of molecules containing the N-benzyl group is an important aspect of their chemistry, particularly in the context of their interactions with chiral environments such as biological systems. The N-benzyl fragment itself can play a significant role in the determination of the absolute configuration of diastereomers. nih.gov

In studies of substituted isoindolinones, the N-benzyl group was found to be highly significant for determining the absolute configuration of diastereomers using NMR methods. nih.gov This is attributed to specific structural features and factors inherent to the N-benzyl fragment that influence the magnetic environment of nearby protons, allowing for differentiation between stereoisomers. nih.gov

While specific examples of chiral derivatization of this compound are not extensively documented in the reviewed literature, the principles of using chiral derivatizing agents with related structures are well-established. For instance, amino acids have been used as chiral derivatizing agents for antiproliferative substituted N-benzyl isoindolinones. nih.gov This approach allows for the separation of enantiomers and the study of their individual biological activities.

In the context of chiral separations, carboxybenzyl derivatives have been synthesized to improve the resolution of chiral amines and amino acids at both analytical and preparative scales. researchgate.net This indicates that the benzyl (B1604629) group, as part of a derivatizing agent, can be a valuable tool in stereochemical studies. A preparative purification of all four isomers of β-methylphenylalanine was achieved after derivatization, with the absolute stereochemistry being determined through a combination of chiral HPLC, NMR, and optical rotation studies. researchgate.net

The conformational mobility of related N-benzyl-N-nitrosoamino)azoles has been investigated, revealing the existence of E and Z isomers due to hindered rotation around the N-N(O) bond. researchgate.net This phenomenon of restricted rotation is also observed in this compound around the amide C-N bond, leading to cis and trans rotamers, which is a key stereochemical feature of this class of compounds. thieme-connect.com

The table below provides a summary of the stereochemical aspects related to the N-benzyl group found in the literature.

| Compound Class/Application | Role of the N-Benzyl Group/Related Stereochemical Aspect | Methodology/Observation | Reference |

|---|---|---|---|

| Substituted N-benzyl isoindolinones | Determination of absolute configuration of diastereomers | The N-benzyl fragment is significant for assignment using NMR methods | nih.gov |

| Chiral amines and amino acids | Enhancing resolution in chiral separations | Synthesis of carboxybenzyl derivatives improves separation | researchgate.net |

| N-benzyl-N-nitrosoamino)azoles | Conformational isomerism | Hindered rotation about the N-N(O) bond leads to E/Z isomers | researchgate.net |

| This compound | Conformational isomerism | Hindered rotation about the amide C-N bond leads to cis/trans rotamers | thieme-connect.com |

Green Chemistry and Sustainability Considerations in the Study of N Benzyl N Methylformamide

Implementation of Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of amides often involves coupling reagents and activating agents in stoichiometric amounts, which can be hazardous and generate significant chemical waste, leading to poor atom economy. ucl.ac.uknih.gov Green chemistry seeks to overcome these limitations by developing cleaner, more efficient catalytic processes. ucl.ac.uksciepub.com

Several green strategies applicable to the synthesis of N-Benzyl-N-methylformamide or its precursors have been explored:

Catalytic Direct Amidation: The use of catalysts like boric acid allows for the direct formation of amide bonds from carboxylic acids and amines, avoiding the need for stoichiometric activators. sciepub.comresearchgate.net This approach is noted for being simple and high-yielding. sciepub.com

Redox-Neutral N-formylation: Modern methods focus on the N-formylation of amines using sustainable C1 sources. One such approach uses methanol (B129727) as a potential formyl carrier in the presence of a reusable chromium catalyst, which can convert secondary amines like N-methyl-1-phenylmethanamine into the corresponding formamide (B127407) with good yields. d-nb.info

Use of Carbon Dioxide (CO₂): The development of sustainable methods for chemical synthesis includes using CO₂ as a renewable carbon source. nih.gov Catalyst-free N-formylation of amines using CO₂ in the presence of a suitable reducing agent represents a significant advancement in benign formylation processes. nih.gov

Enzymatic Synthesis: Biocatalysts, particularly lipases, have emerged as powerful tools for green amide bond formation. nih.gov Enzymes like Candida antarctica lipase (B570770) B (CALB) can effectively catalyze the direct amidation of free carboxylic acids with amines in anhydrous organic media, offering a highly efficient and environmentally benign alternative to traditional chemical methods. nih.gov

| Synthetic Strategy | Key Features | Green Chemistry Principle Addressed |

| Boric Acid Catalysis | Uses a simple, inexpensive, and recoverable catalyst for direct amidation. sciepub.comresearchgate.net | Use of Catalysis, Atom Economy |

| Formylation with Methanol | Employs methanol as a C1 source with a reusable catalyst, liberating H₂. d-nb.info | Use of Renewable Feedstocks, Catalysis |

| Formylation with CO₂ | Utilizes CO₂ as a sustainable and non-toxic C1 building block. nih.gov | Use of Renewable Feedstocks, Waste Prevention |

| Enzymatic Synthesis (Lipases) | Replaces hazardous chemical reagents with biocatalysts, operating under mild conditions. nih.gov | Use of Safer Solvents and Auxiliaries, Energy Efficiency |

Exploration of Sustainable Solvents and Reagents for its Production and Use

The choice of solvents and reagents is a critical aspect of green chemistry, as they often constitute the largest portion of waste in a chemical process.

Sustainable Solvents: Many common solvents used in amide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dichloromethane (B109758) (DCM), are classified as hazardous and are subject to increasing regulatory restrictions due to their toxicity. ucl.ac.ukwhiterose.ac.ukbachem.com The search for greener alternatives is a key area of research. vibesproject.eu Water is considered one of the most sustainable solvents due to its availability, non-toxicity, and non-flammability. researchgate.net For processes requiring organic solvents, several greener alternatives have been identified.

| Conventional Solvent | Hazard Profile | Potential Green Alternatives |

| N,N-Dimethylformamide (DMF) | Reprotoxic, carcinogenic concerns. bachem.comvibesproject.eu | Cyrene™, Sulfolane, N-butyl-2-pyrrolidinone (NBP), Dimethyl carbonate, Binary mixtures (e.g., DMSO/EtOAc). acsgcipr.org |

| N-Methyl-2-pyrrolidone (NMP) | Reprotoxic. ucl.ac.ukwhiterose.ac.uk | N-butyl-2-pyrrolidinone (NBP), N-octyl-2-pyrrolidone (NOP). acsgcipr.org |

| Dichloromethane (DCM) | Carcinogen, environmental persistence. ucl.ac.ukwhiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Propylene carbonate. whiterose.ac.ukacsgcipr.org |

| Toluene | Volatile organic compound (VOC), neurotoxin. whiterose.ac.uk | Anisole, p-Cymene. |

Sustainable Reagents: Traditional formylation reactions often rely on hazardous reagents like carbon monoxide, phosphorus oxychloride, or metal cyanides. wikipedia.orgtcichemicals.com Green chemistry emphasizes the use of safer, more sustainable formylating agents.

Formic Acid: As the simplest carboxylic acid, formic acid is a direct and effective formylating agent. wikipedia.org

Methanol and CO₂: As mentioned previously, using methanol or CO₂ as the source of the formyl group represents a more sustainable and atom-economical approach compared to traditional reagents. d-nb.infonih.gov

N-Formylsaccharin: This crystalline compound can serve as a CO surrogate and a formylating reagent under milder conditions than high-pressure syngas. tcichemicals.comnih.gov

Environmental Fate and Degradation Studies (e.g., Biodegradation, Photochemical Stability)

Specific experimental data on the environmental fate and degradation of this compound is limited. However, insights can be drawn from studies on structurally related compounds.

Biodegradation: The presence of the benzyl (B1604629) and formamide groups suggests that the molecule is susceptible to microbial degradation.

Studies on N,N-dimethylformamide (DMF) indicate that it undergoes relatively rapid biodegradation in aquatic environments, with a reported half-life of 18–36 hours. who.int The degradation pathway involves the removal of methyl groups to form formamide, which is then hydrolyzed to ammonia (B1221849) and formic acid. frontiersin.org

Research on benzyl-containing compounds, such as benzyldimethylalkylammonium chloride (BAC), has shown that bacteria like Aeromonas hydrophila can degrade them. nih.gov The degradation pathway involves cleavage of the C-N bond and subsequent breakdown of the benzylamine (B48309) and benzaldehyde (B42025) intermediates. nih.gov

Given these precedents, it is plausible that this compound can be biodegraded through pathways involving deformylation and/or cleavage of the benzyl group.

Photochemical Stability: In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl (OH) radicals.

Most of the DMF released into the atmosphere is degraded through photooxidation by hydroxyl radicals over a period of days. who.int

Experimental and computational studies on N-methylformamide (NMF) have also investigated its reaction with OH radicals, confirming its susceptibility to atmospheric photo-oxidation. rsc.org

Therefore, it is expected that this compound released into the atmosphere would also be degraded through similar photochemical processes.

| Compound | Environmental Compartment | Degradation Pathway | Finding/Implication |

| N,N-Dimethylformamide (DMF) | Water | Biodegradation | Relatively rapid degradation (t½ = 18-36 h). who.int |

| N,N-Dimethylformamide (DMF) | Air | Photooxidation (OH radicals) | Degrades over a period of days. who.int |

| N-Methylformamide (NMF) | Air | Photooxidation (OH radicals) | Confirmed reaction with OH radicals. rsc.org |

| Benzyl-containing Quaternary Ammonium (B1175870) Compounds | Water/Soil | Biodegradation | Cleavage of C-N bond and degradation of benzyl moiety by bacteria. nih.gov |

Atom Economy and Waste Minimization in this compound Chemistry

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. Synthetic routes with high atom economy minimize the generation of waste. um-palembang.ac.id

Comparison of Synthetic Routes:

Low Atom Economy Routes: Traditional methods for amide formation that use stoichiometric coupling agents or activating reagents (e.g., HATU, EDC, or thionyl chloride) inherently have low atom economy. ucl.ac.uk For example, the Vilsmeier-Haack reaction, a method for formylation, uses reagents like DMF and phosphorus oxychloride, generating significant inorganic waste. wikipedia.orgtcichemicals.com These byproducts are not incorporated into the final molecule and must be separated and disposed of, adding to the environmental burden. ucl.ac.uk

High Atom Economy Routes: Catalytic reactions are designed to maximize atom economy. For the synthesis of this compound, greener routes would involve the direct addition of a formyl group with minimal byproduct formation.

The table below provides a conceptual comparison of the atom economy for different formylation approaches to synthesize this compound from N-benzyl-N-methylamine.

| Reaction Type | Conceptual Reactants | Major Byproduct(s) | Atom Economy |

| Stoichiometric Activation (e.g., Vilsmeier-Haack type) | N-benzyl-N-methylamine + Formylating complex (e.g., from POCl₃) | Phosphate salts, chloride waste | Low |

| Direct Condensation | N-benzyl-N-methylamine + Formic Acid | Water (H₂O) | High |

| Catalytic Hydrogenation of CO₂ | N-benzyl-N-methylamine + CO₂ + H₂ | Water (H₂O) | Very High |